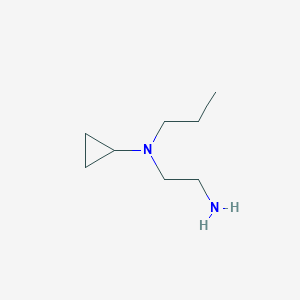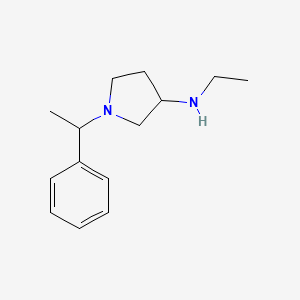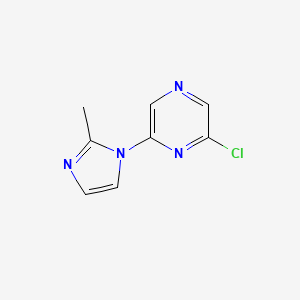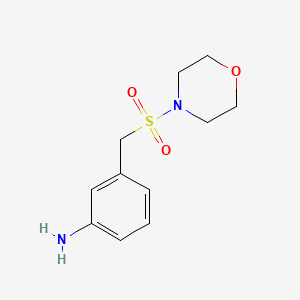
4-Bromo-3-methoxy-N-methylbenzamide
概要
説明
4-Bromo-3-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is also known by its IUPAC name this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 321.8±32.0 °C and its predicted density is 1.436±0.06 g/cm3 . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用
Photochemical Synthesis
Studies have demonstrated the use of related compounds in photochemical synthesis. For instance, irradiation of similar compounds led to the synthesis of narwedine-type enones, showcasing the potential of these compounds in photochemical reactions and organic synthesis (Kametani et al., 1972).
Photodynamic Therapy Applications
Research into zinc phthalocyanine derivatives, which include structural elements similar to 4-Bromo-3-methoxy-N-methylbenzamide, has shown promising results in photodynamic therapy for cancer treatment. These compounds display effective photosensitizing properties, making them suitable for use in medical applications targeting cancer cells (Pişkin et al., 2020).
Radioactive Tracer Development
Compounds structurally similar to this compound have been used in developing radioactive tracers for gamma-emission tomography. These tracers have shown high affinity and selectivity for specific receptors, highlighting their potential in diagnostic imaging and neuroscience research (Mertens et al., 1994).
Chemical Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as galanthamine, has been achieved through the oxidation of similar compounds. This demonstrates the utility of these compounds in the synthesis of complex organic molecules with potential pharmaceutical applications (Kametani et al., 1969).
Antioxidant and Anticancer Activities
Studies have explored the antioxidant and anticancer activities of bromophenol derivatives, which are structurally related to this compound. These compounds have shown potential in the development of new therapeutic agents due to their significant biological activities (Dong et al., 2022).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Bromo-3-methoxy-N-methylbenzamide is currently unknown. It is structurally similar to n-methylbenzamide, which is a potent inhibitor of pde10a , a phosphodiesterase with a remarkable localization in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it may inhibit the activity of PDE10A , thereby increasing the levels of cyclic nucleotides in the brain and affecting various neurological processes.
Biochemical Pathways
If it acts like N-Methylbenzamide, it may influence the cyclic nucleotide signaling pathway . This could have downstream effects on neuronal signaling and potentially impact cognitive function.
Pharmacokinetics
Its molecular weight is 244.09 , which is within the range generally favorable for oral bioavailability. It has a predicted boiling point of 321.8±32.0 °C and a predicted density of 1.436±0.06 g/cm3 , which may influence its distribution and excretion.
Result of Action
If it acts like N-Methylbenzamide, it may increase cyclic nucleotide levels in the brain, potentially affecting neuronal signaling and cognitive function .
Action Environment
It is recommended to be stored at 2-8°c , suggesting that temperature could affect its stability.
生化学分析
Biochemical Properties
4-Bromo-3-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . These interactions can modulate signal transduction pathways and affect cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes, leading to changes in the levels of secondary messengers like cyclic AMP and cyclic GMP . These changes can impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can cause toxicity and adverse effects, such as liver and kidney damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of metabolites, which can have downstream effects on cellular function . Understanding these metabolic pathways is important for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments . These factors are important for understanding the compound’s overall pharmacodynamics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-bromo-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZULJYJIHUYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674709 | |
| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-34-3 | |
| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)

![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)


![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)



![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)



